1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane
Description
Properties
Molecular Formula |
C10H17F3N2 |
|---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)-1,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)8-15-7-1-2-9(15)3-5-14-6-4-9/h14H,1-8H2 |
InChI Key |
KERKDMHKYVYTAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)N(C1)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane typically involves the reaction of appropriate diazaspiro compounds with trifluoroethylating agents. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce the corresponding reduced forms of the compound.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane exerts its effects is primarily through the inhibition of kinase activity of receptor-interacting protein kinase 1 (RIPK1). This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in various inflammatory diseases . The compound interacts with molecular targets and pathways involved in necroptosis, leading to its anti-necroptotic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
Bioisosteric Replacements: LH1753 replaces N-methylpiperazine in LH708 with 1,8-diazaspiro[4.5]decane, resulting in a 2× increase in potency and enhanced in vivo efficacy . The spirocyclic core’s rigidity likely improves target engagement and reduces off-target effects. Trifluoroethyl analogs may mimic acetyl or sulfonyl groups in electronic properties but offer superior metabolic resistance compared to non-fluorinated groups .
Synthetic Flexibility :
- The 1,8-diazaspiro[4.5]decane core is amenable to diverse functionalization (e.g., pyridinyl, sulfonyl, trifluoroacetyl) via methods like microwave-assisted coupling or hydrogenation .
LH1753 demonstrates 73% oral bioavailability in murine models, attributed to the spirocyclic core’s stability against enzymatic degradation .
Key Research Findings
Spirocyclic Core Advantages: The 1,8-diazaspiro[4.5]decane scaffold improves binding selectivity and metabolic stability compared to linear or monocyclic amines . Fluorinated substituents (e.g., CF₃, SO₂Me) enhance potency and pharmacokinetics in preclinical models .
Trifluoroethyl derivatives are under exploration for CNS targets due to their ability to modulate lipophilicity and BBB penetration .
Biological Activity
1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane is a compound with significant biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C10H17F3N2
- Molecular Weight : 220.26 g/mol
- CAS Number : 131603426
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as a therapeutic agent. The compound exhibits properties that may be beneficial in treating various conditions.
Research indicates that the compound may function as a modulator of certain biological pathways due to its structural characteristics. The spirocyclic structure is known to enhance binding affinity to specific receptors or enzymes, which can lead to various pharmacological effects.
Inhibition Studies
A study published in PubChem highlights the compound's role as a potential inhibitor in specific biochemical pathways. For instance, it has been evaluated for its efficacy against cystine crystallization, which is relevant for conditions like cystinuria. The compound demonstrated promising results in vitro and in vivo models.
- In Vivo Efficacy : In a murine model of cystinuria, treatment with this compound resulted in a significant reduction in stone formation compared to control groups. The study reported an effective concentration (EC50) of approximately 29.5 nM for crystallization inhibition .
Pharmacokinetics
Pharmacokinetic studies have shown that the compound possesses favorable bioavailability characteristics:
These parameters suggest that the compound could be effectively administered orally with sustained activity.
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Crystallization Inhibition | EC50 = 29.5 nM | |
| Oral Bioavailability | 22% | |
| Half-Life | 2.4 hours | |
| Model Used | Slc3a1-knockout mice |
Potential Therapeutic Applications
Given its biological activity and pharmacokinetic profile, this compound holds potential for various therapeutic applications:
- Urolithiasis Treatment : Its ability to inhibit cystine crystallization positions it as a candidate for treating kidney stones.
- Antimicrobial Activity : Preliminary studies suggest it may have efficacy against certain bacterial strains, although further research is needed to confirm these effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
